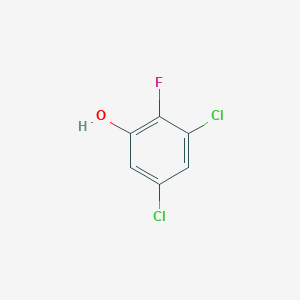

3,5-Dichloro-2-fluorophenol

描述

The Role and Significance of Halogenation in Phenolic Compounds within Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. rsc.org When applied to phenolic compounds, this process significantly modifies the electron density of the aromatic ring. The high electronegativity of halogens withdraws electron density, influencing the acidity of the phenolic hydroxyl group and the regioselectivity of subsequent reactions. This electronic perturbation is crucial for directing further chemical modifications.

The presence of halogens can also impart specific biological activities. Many halogenated phenols and their derivatives exhibit antibacterial, antifungal, and other medicinal properties. smolecule.com Furthermore, halogen atoms serve as versatile synthetic handles, enabling a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are central to modern synthetic strategies. rsc.org

Positioning of Dichlorofluorophenols within the Landscape of Advanced Synthetic and Mechanistic Chemistry

Within the broad family of halogenated phenols, dichlorofluorophenols are emerging as particularly interesting building blocks in advanced synthetic and mechanistic chemistry. The presence of three halogen atoms—two chlorine and one fluorine—on the phenol (B47542) ring creates a unique electronic and steric environment. The distinct reactivity of fluorine compared to chlorine allows for selective chemical transformations, a highly desirable feature in multi-step syntheses.

These compounds are valuable intermediates in the creation of more complex molecules. nih.gov Their utility is rooted in the ability to participate in a range of chemical reactions, including nucleophilic and electrophilic substitutions, and metal-catalyzed cross-coupling reactions. smolecule.com The specific arrangement of the halogen atoms on the aromatic ring dictates the compound's reactivity and the potential for regioselective functionalization.

Acknowledged Gaps and Emerging Research Opportunities Pertaining to 3,5-Dichloro-2-fluorophenol

Despite the growing interest in halogenated phenols, specific isomers like this compound remain relatively underexplored. While general synthetic methods for halogenated phenols are known, the efficient and selective synthesis of this particular isomer presents an ongoing challenge. smolecule.comchemicalbook.com Much of the existing literature focuses on more common isomers or related compounds, leaving a knowledge gap regarding the specific properties and reactivity of this compound. chemicalbook.comnih.gov

This lack of detailed information presents several research opportunities. A systematic investigation into the synthetic pathways to access this compound with high purity and yield is a primary objective. Furthermore, a comprehensive study of its chemical reactivity, including its behavior in various reaction types, would unlock its full potential as a synthetic intermediate. Elucidating its spectroscopic and physical properties would provide a foundational dataset for future research and applications. uobasrah.edu.iqlehigh.edu There is also potential to explore its biological activity, given that many halogenated phenols exhibit interesting pharmacological properties. nih.gov

Interactive Data Table: Properties of Halogenated Phenols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H3Cl2FO | 180.99 | 1805479-52-0 sigmaaldrich.com |

| 3,5-Dichlorophenol | C6H4Cl2O | 163.00 | 591-35-5 nih.gov |

| 2-Fluorophenol | C6H5FO | 112.10 | 367-12-4 |

| 3-Chloro-2-fluorophenol | C6H4ClFO | 146.55 | 2613-22-1 chemicalbook.com |

| 4,5-Dichloro-2-fluorophenol | C6H3Cl2FO | 180.99 | Not Available smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHMEXJKZSGBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2 Fluorophenol and Its Functional Derivatives

Precursor Synthesis and Halogenation Strategies

The synthesis of 3,5-dichloro-2-fluorophenol often commences with the preparation of a suitably substituted aromatic precursor, which is then subjected to a series of halogenation and functional group transformation reactions. A common and effective strategy involves the synthesis of a corresponding aniline derivative, which can then be converted to the target phenol (B47542) via a diazotization reaction.

Regioselective Chlorination and Fluorination Approaches for Phenolic Systems

Achieving the desired 3,5-dichloro-2-fluoro substitution pattern on a phenolic ring through direct halogenation is a formidable task due to the directing effects of the hydroxyl group and the existing halogen substituents. The hydroxyl group is an activating ortho-, para-director, which would generally favor chlorination at the 2, 4, and 6 positions. Therefore, direct electrophilic chlorination of phenol or fluorophenol is unlikely to yield the desired product with high selectivity.

To overcome these challenges, synthetic chemists often employ multi-step strategies that involve the use of blocking groups or the synthesis of a precursor with the desired substitution pattern already in place. For instance, starting with a pre-functionalized benzene ring where the chloro and fluoro substituents are strategically positioned before the introduction of the hydroxyl group is a more viable approach.

One potential precursor is 3,5-dichloro-2-fluoroaniline. The synthesis of this intermediate can be approached through various routes, often starting from commercially available polychlorinated or fluorinated nitrobenzene derivatives. For example, the synthesis of related compounds such as 3,5-dichloro-2,4-difluoroaniline has been reported, starting from distillation residues of nitrated 2,6-dichlorofluorobenzene, followed by chlorination and fluorination, and subsequent reduction of the nitro group. This suggests that a similar pathway involving selective halogenation and reduction could be adapted for the synthesis of 3,5-dichloro-2-fluoroaniline.

Once 3,5-dichloro-2-fluoroaniline is obtained, the conversion to this compound can be achieved through the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.in This well-established method involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be hydrolyzed to the corresponding phenol, typically by heating the aqueous solution of the diazonium salt. byjus.com

Utilization of Established Synthetic Reagents for Halogen Incorporation

A variety of established reagents are available for the regioselective incorporation of chlorine and fluorine atoms onto aromatic rings.

For chlorination , reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, or N-chlorosuccinimide (NCS), can be employed. nsf.gov The choice of reagent and reaction conditions is crucial for controlling the regioselectivity. Catalyst-controlled regioselective chlorination of phenols has been demonstrated using Lewis basic selenoether catalysts, which can direct chlorination to the ortho position. nsf.gov

For fluorination , electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of aromatic compounds. mdpi.com However, controlling the regioselectivity of direct fluorination on a substituted phenol can be challenging. An alternative approach is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a nitro-activated fluorobenzene can undergo nucleophilic substitution with various nucleophiles.

A key strategy for the synthesis of this compound would involve a precursor where the chlorine atoms are already in the desired positions, followed by a regioselective ortho-fluorination. However, direct ortho-fluorination of 3,5-dichlorophenol is not straightforward. A more practical approach is to introduce the fluorine atom at an earlier stage of the synthesis.

Advanced Synthetic Routes to this compound

Advanced synthetic strategies for complex substituted aromatic compounds often involve convergent or divergent pathways, optimization of reaction conditions to maximize yield and selectivity, and the application of powerful tools for chemo- and regioselective control.

Convergent and Divergent Synthetic Pathways

A convergent synthesis for this compound would involve the separate synthesis of two or more fragments that are then combined to form the final product. However, for a small molecule like this, a linear or divergent approach is more common.

A plausible linear synthesis could start from a readily available starting material like 1,3-dichlorobenzene. Nitration of 1,3-dichlorobenzene would primarily yield 2,4-dichloro-1-nitrobenzene and 3,5-dichloro-1-nitrobenzene. Separation of the 3,5-dichloro isomer, followed by reduction to 3,5-dichloroaniline, provides a key intermediate. The challenge then becomes the regioselective introduction of the fluorine atom at the 2-position.

A divergent approach could start from a common intermediate that is then elaborated to different functionalized derivatives. For instance, from 3,5-dichloro-2-fluoroaniline, one could synthesize not only the target phenol but also other derivatives by replacing the amino group with different functionalities via the Sandmeyer reaction or other transformations of the diazonium salt.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

While not directly applied to this compound, the use of Grignard reactions for the synthesis of related fluorinated acetophenones provides insights into the manipulation of halogenated aromatic compounds. For instance, the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives has been reported starting from 1-bromo-3,5-dichlorobenzene via the formation of a Grignard reagent, followed by reaction with a trifluoroacetylating agent. google.com This demonstrates the feasibility of forming organometallic intermediates from polychlorinated benzenes, which could be a potential strategy for introducing other functional groups.

The following table outlines a hypothetical reaction sequence for the synthesis of this compound, highlighting key reaction conditions that would require optimization.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Optimization Parameters |

|---|---|---|---|---|

| 1 | 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 3,5-Dichloronitrobenzene | Temperature, reaction time, acid ratio |

| 2 | 3,5-Dichloronitrobenzene | Fe/HCl or H₂, Pd/C | 3,5-Dichloroaniline | Reducing agent, catalyst loading, pressure, temperature |

| 3 | 3,5-Dichloroaniline | Electrophilic fluorinating agent (e.g., Selectfluor®) | 3,5-Dichloro-2-fluoroaniline | Fluorinating agent, solvent, temperature, reaction time |

| 4 | 3,5-Dichloro-2-fluoroaniline | 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, heat | This compound | Diazotization temperature, hydrolysis temperature and time |

Chemo- and Regioselective Control in Aromatic Substitution Reactions

The precise control of substituent placement on the aromatic ring is paramount for the successful synthesis of this compound. Ortho-lithiation is a powerful technique for achieving regioselective functionalization of aromatic compounds. While direct ortho-lithiation of a phenol is complicated by the acidic proton, protection of the hydroxyl group allows for directed metalation.

In the context of synthesizing a precursor like 3,5-dichloro-2-fluoroaniline, regioselective lithiation could potentially be employed. For instance, starting with a protected 3,5-dichloroaniline, it might be possible to direct lithiation to the 2-position, followed by quenching with an electrophilic fluorine source. However, the directing ability of the protected amino group in the presence of two chlorine atoms would need to be carefully considered.

The following table summarizes various reagents and their roles in achieving chemo- and regioselectivity in the synthesis of halogenated aromatic compounds.

| Reagent/Technique | Role in Synthesis | Example Application |

|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) / Lewis Acid | Regioselective chlorination | Chlorination of phenolic systems |

| N-Chlorosuccinimide (NCS) | Mild electrophilic chlorination | Selective chlorination of activated aromatic rings |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic fluorination | Direct fluorination of aromatic compounds |

| Sandmeyer Reaction (NaNO₂, CuX) | Conversion of amino group to various functionalities (Cl, Br, CN, OH) | Conversion of 3,5-dichloro-2-fluoroaniline to this compound |

| Ortho-lithiation (n-BuLi, s-BuLi) | Regioselective functionalization at the ortho position | Introduction of substituents adjacent to a directing group |

Mechanistic Investigations of 3,5 Dichloro 2 Fluorophenol Reactivity

Fundamental Reaction Pathways and Transformation Mechanisms

The transformation of 3,5-Dichloro-2-fluorophenol can proceed through several fundamental pathways, including oxidative processes, reductive dehalogenation, and photochemical activation. These pathways involve distinct mechanisms that dictate the ultimate fate of the compound.

Oxidative degradation is a prominent pathway for the transformation of chlorophenols. Advanced Oxidation Processes (AOPs) that generate highly reactive radical species are particularly effective. While specific studies on this compound are limited, the behavior of structurally similar compounds, such as 3,5-dichlorophenol (3,5-DCP), provides valuable insights.

Persulfate (S₂O₈²⁻) oxidation, activated by heat, UV light, or transition metals, generates the sulfate radical (SO₄•⁻), a powerful oxidant. The reaction of the sulfate radical with phenolic compounds is initiated by electron transfer from the phenol (B47542) to the radical, forming a phenoxy radical. This is followed by a series of reactions including hydroxylation, dechlorination, and ring cleavage.

For the related compound, 3,5-DCP, the degradation via UV-C-activated persulfate has been investigated. The second-order rate constant for the reaction of 3,5-DCP with the sulfate radical has been determined to be 1.77 × 10⁹ M⁻¹s⁻¹ tandfonline.com. This high rate constant indicates a rapid reaction, a characteristic expected to be similar for this compound due to the presence of the activating hydroxyl group. The degradation of 3,5-DCP in this system was confirmed by the release of chloride ions and the formation of hydroquinone, indicating that dechlorination is a key step in the oxidative degradation pathway tandfonline.com.

The mechanism likely involves the initial attack of the sulfate radical on the aromatic ring, leading to the formation of a radical cation, which can then undergo further reactions. The presence of the fluorine atom in this compound is expected to influence the electron density of the aromatic ring and thus the rate and regioselectivity of the radical attack.

Table 1: Kinetic Data for the Reaction of 3,5-Dichlorophenol with Sulfate Radicals

| Parameter | Value | Reference |

| Second-order rate constant (k) | 1.77 × 10⁹ M⁻¹s⁻¹ | tandfonline.com |

Note: This data is for 3,5-Dichlorophenol and serves as an estimate for the reactivity of this compound.

Reductive dehalogenation is a critical transformation pathway for halogenated aromatic compounds, particularly under anaerobic conditions. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. The mechanism is essentially a hydrogenolysis reaction.

Chemical reductive dehalogenation can be achieved using various reducing agents, such as zero-valent iron (ZVI). The mechanism with ZVI involves the transfer of electrons from the iron surface to the halogenated organic molecule, leading to the cleavage of the carbon-halogen bond.

For chlorophenols, the ease of reductive dehalogenation is generally in the order of I > Br > Cl > F. This suggests that the chlorine atoms in this compound would be more susceptible to reductive removal than the fluorine atom. The reaction is believed to proceed through the formation of a transient radical anion.

Photochemical processes, particularly utilizing UV irradiation, can induce the degradation of halogenated phenols. The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other species.

Studies on the UV-C photolysis of the related 3,5-dichlorophenol have demonstrated its degradation in aqueous solutions tandfonline.com. The primary photochemical reaction for halogenated aromatic compounds is often the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. The aryl radical can then abstract a hydrogen atom from the solvent or undergo other reactions.

Another important photochemical pathway is photohydrolysis, where the excited molecule reacts with water to replace a halogen substituent with a hydroxyl group. The efficiency of these photochemical processes is influenced by factors such as the wavelength of light, pH of the solution, and the presence of other substances that can act as photosensitizers or quenchers. For 3,5-DCP, increasing the pH was found to have a positive effect on its degradation during UV-C/persulfate treatment, suggesting the involvement of the deprotonated phenoxide form in the reaction mechanism tandfonline.com.

Influence of Substituents on Reaction Selectivity and Kinetics

The nature and position of the substituents on the phenolic ring play a crucial role in determining the reactivity of this compound. The interplay of electronic and steric effects of the chlorine, fluorine, and hydroxyl groups governs the reaction selectivity and kinetics.

In this compound, the two chlorine atoms at the meta positions to the hydroxyl group exert a strong electron-withdrawing inductive effect. The fluorine atom at the ortho position also contributes to this inductive withdrawal, making the aromatic ring electron-deficient. This can influence the susceptibility of the compound to nucleophilic attack.

The order of electronegativity (and thus the inductive effect) is F > Cl. However, the resonance effect is also significant. The relative strengths of these effects for different halogens can be complex.

Steric effects also play a vital role. The presence of the fluorine atom at the 2-position and chlorine atoms at the 3- and 5-positions creates steric hindrance around the molecule. This can influence the accessibility of certain sites to attacking reagents and may affect the stability of reaction intermediates. For instance, steric hindrance can influence the preference for attack at the less hindered para position relative to the more crowded ortho positions in electrophilic substitution reactions.

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its activating nature stems from the ability of the oxygen atom to donate a lone pair of electrons into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (arenium ion).

Furthermore, the hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. The phenoxide ion is even more strongly activating than the hydroxyl group, making the molecule highly susceptible to electrophilic attack. The pKa of the phenol is a critical parameter in determining the extent of deprotonation at a given pH. The electron-withdrawing halogen substituents in this compound are expected to increase its acidity (lower its pKa) compared to phenol itself, meaning it will exist to a greater extent in its more reactive phenoxide form at a given pH.

In radical-mediated reactions, the hydroxyl group can facilitate the initial step by donating a hydrogen atom to an attacking radical, forming a stable phenoxy radical. This phenoxy radical is resonance-stabilized, and its formation can be a key step in the initiation and propagation of various degradation pathways.

Proton-Coupled Electron Transfer (PCET) Mechanisms in this compound Reactivity

Proton-Coupled Electron Transfer (PCET) represents a fundamental class of chemical reactions wherein both an electron and a proton are exchanged. wikipedia.org These processes are critical in a vast array of chemical and biological systems, including photosynthesis and enzymatic catalysis. nih.govprinceton.edu In the context of organic synthesis, PCET provides a powerful mechanism for the activation of otherwise stable functional groups by avoiding high-energy charged intermediates. nih.govacs.org The reactivity of phenols, in particular, is often governed by PCET pathways, leading to the formation of phenoxyl radicals, which are key intermediates in numerous oxidative transformations. nih.govnih.gov

The mechanism of a PCET reaction can be broadly categorized as either stepwise or concerted. usp.brresearchgate.net In a stepwise pathway, the electron and proton are transferred in separate kinetic steps. This can occur via an initial electron transfer followed by proton transfer (ETPT) or an initial proton transfer followed by electron transfer (PTET). nih.gov Conversely, a concerted PCET (CPET) involves the simultaneous transfer of the electron and proton in a single elementary step. wikipedia.orgusp.br The operative pathway is dictated by the thermodynamics of the individual steps, including the redox potential of the phenol, the pKa of the phenolic proton, and the properties of the oxidant and proton acceptor. researchgate.netacs.org Reactions that proceed faster than predicted for the sequential pathways often suggest a concerted mechanism. wikipedia.org

For this compound, the presence of three electron-withdrawing halogen substituents on the aromatic ring significantly influences its electronic properties and, consequently, its propensity to undergo PCET. Electron-withdrawing groups are known to increase the acidity of phenols by stabilizing the corresponding phenoxide ion. quora.com This increased acidity would facilitate the initial proton transfer step in a PTET mechanism.

The specific arrangement of the substituents on this compound introduces additional electronic and steric considerations. The fluorine atom at the ortho position and the chlorine atoms at the meta positions collectively enhance the electron-withdrawing nature of the aromatic system. This will influence the O-H bond dissociation enthalpy (BDE), a critical parameter in hydrogen atom transfer (HAT), which can be considered a type of PCET. mdpi.compan.olsztyn.pl Electron-withdrawing groups generally increase the O-H BDE. nist.gov

Given these electronic perturbations, the oxidation of this compound can be envisioned to proceed through different PCET pathways depending on the reaction conditions, such as the nature of the oxidant and the presence of a base. In the presence of a suitable base, a PTET pathway might be favored due to the increased acidity of the phenol. Alternatively, a strong oxidant could potentially initiate an ETPT process, although this is likely to be thermodynamically less favorable. A concerted (CPET) mechanism, where the proton and electron are transferred in a single kinetic step, is also a highly plausible pathway, as it can circumvent the formation of high-energy intermediates such as a phenol radical cation or a phenoxide anion in a non-basic medium. acs.orgnih.gov

Interactive Data Table: Estimated Thermodynamic Properties of Halogenated Phenols

Users can sort the data by clicking on the column headers to compare the estimated properties of this compound with related compounds.

| Compound | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | pKa | One-Electron Oxidation Potential (V vs. NHE) |

| Phenol | 86.7 ± 0.7 nih.gov | 9.95 | ~0.86 (at pH 7) acs.org |

| 4-Chlorophenol | ~87-88 | 9.38 | ~0.80 (at pH 7) |

| 4-Fluorophenol | ~87-88 | 9.81 | ~0.75 (at pH 7) |

| This compound (Estimated) | ~89-91 | ~7-8 | >0.9 |

Note: The values for this compound are estimations based on the additive effects of electron-withdrawing substituents on the known values for phenol. The BDE is expected to be higher due to electron-withdrawing groups. The pKa is expected to be lower (more acidic). The oxidation potential is expected to be higher (more difficult to oxidize).

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the influence of heteroatoms within a molecule. For 3,5-Dichloro-2-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides a complete picture of its structure.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The two aromatic protons (H-4 and H-6) are in different chemical environments due to the asymmetrical substitution pattern. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group. Typically, aromatic protons in phenols appear in the range of 6.5-8.0 ppm hw.ac.uk. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary significantly (from 3-8 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding wisc.edu.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. The carbon bearing the hydroxyl group (C-1) will be shifted downfield, while the carbon attached to the fluorine (C-2) will show a large downfield shift and exhibit a strong coupling (¹JC-F). The carbons bonded to chlorine (C-3 and C-5) will also be shifted downfield. Data from the closely related 3,5-Dichlorophenol can provide a reference for the expected influence of the chloro-substituents on the aromatic ring nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|---|---|

| OH | 4.0 - 7.0 | broad s | - | - |

| H-4 | ~7.0 - 7.3 | d | - | - |

| H-6 | ~6.8 - 7.1 | d | - | - |

| C-1 | - | - | 145 - 155 | d (²JCF) |

| C-2 | - | - | 148 - 158 | d (¹JCF) |

| C-3 | - | - | 125 - 135 | d (²JCF) |

| C-4 | - | - | 115 - 125 | d (³JCF) |

| C-5 | - | - | 130 - 140 | s |

| C-6 | - | - | 110 - 120 | d (³JCF) |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Halogenated Aromatic Systems

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, which spans about 800 ppm wikipedia.org. This wide range minimizes signal overlap, making spectral interpretation straightforward thermofisher.com. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by its position on the aromatic ring and the nature of the adjacent substituents. In fluorophenols, ¹⁹F chemical shifts are well-documented nih.gov. The signal for the fluorine at C-2 would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6) over several bonds. Long-range ¹⁹F-¹H couplings are commonly observed in such systems wikipedia.org.

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity Information

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-4 and H-6 would be expected, confirming their through-bond connectivity (a four-bond, ⁴JHH meta-coupling). huji.ac.ilsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond, ¹JCH). It would show a correlation peak between the H-4 signal and the C-4 signal, and another between the H-6 signal and the C-6 signal, allowing for the definitive assignment of these carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the H-4 proton would be expected to show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would correlate to C-1, C-2, C-4, and C-5. These correlations would unequivocally confirm the entire molecular structure. sdsu.eduyoutube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and skeletal structure. These two techniques are complementary, as the selection rules for vibrational activity differ.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C-C, C-H, C-Cl, and C-F bonds. Studies on related chlorofluorophenols and dichlorophenols serve as excellent references for band assignments nist.govresearchgate.net. The most prominent bands would include a broad absorption for the O-H stretch, characteristic aromatic C-H and C=C stretching vibrations, and absorptions in the fingerprint region corresponding to C-F and C-Cl stretching and bending modes.

Raman Spectroscopy for Molecular Vibrations and Bonding Analysis

Raman spectroscopy also probes the vibrational modes of a molecule but is particularly sensitive to non-polar bonds and symmetric vibrations researchgate.net. The aromatic ring vibrations of this compound are expected to produce strong signals in the Raman spectrum. The C-Cl bonds, being relatively non-polarizable, often show stronger Raman signals compared to their FT-IR absorptions. The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, confirming the presence of all key structural features. Data from 3,5-Dichlorophenol and 3,5-Difluorophenol can be used to approximate the expected vibrational frequencies nih.govchemicalbook.com.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | Weak | Hydrogen-bonded hydroxyl group |

| Aromatic C-H Stretch | 3000 - 3100 (sharp) | Strong | C-H bonds on the aromatic ring |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Ring stretching vibrations |

| C-O Stretch | 1200 - 1260 | Medium | Phenolic C-O bond |

| C-F Stretch | 1100 - 1250 | Medium | Carbon-fluorine bond |

| C-Cl Stretch | 600 - 800 | Strong | Carbon-chlorine bonds |

Note: Frequencies are approximate and based on data for related halogenated phenols.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.govthermofisher.com Instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the parts-per-million (ppm) range, allowing for the unambiguous determination of a compound's molecular formula from its exact mass. nih.govthermofisher.compnnl.gov

For this compound (C₆H₃Cl₂FO), the theoretical exact mass of its molecular ion can be calculated with high precision. The presence of two chlorine atoms results in a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which aids in its identification.

The primary application of HRMS in structural elucidation, beyond precise mass determination, is fragmentation analysis. Through techniques like tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the exact masses of the resulting product ions are measured. nih.gov This provides invaluable information about the molecule's connectivity and functional groups. The expected fragmentation of this compound would likely proceed through pathways common to halogenated phenols, such as the loss of a chlorine atom, hydrogen chloride, or carbon monoxide.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₃³⁵Cl₂FO⁺ | 179.9545 | Molecular Ion |

| [M-Cl]⁺ | C₆H₃³⁵ClFO⁺ | 144.9856 | Loss of a Chlorine radical |

| [M-HCl]⁺ | C₆H₂³⁵ClFO⁺ | 143.9778 | Loss of Hydrogen Chloride |

| [M-CO]⁺ | C₅H₃³⁵Cl₂F⁺ | 151.9592 | Loss of Carbon Monoxide |

This interactive table outlines the major ions anticipated in the high-resolution mass spectrum of this compound.

Microwave Spectroscopy for Gas-Phase Conformation and Rotational Constants (Methodology used for related fluorophenols)

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. furman.edulibretexts.org It is an exceptionally precise method for determining molecular geometry and structure, as the rotational spectrum is highly sensitive to the molecule's moments of inertia. furman.edu A key requirement for a molecule to be observable by microwave spectroscopy is that it must possess a permanent electric dipole moment, a condition that this compound meets due to its asymmetrical arrangement of electronegative atoms.

The methodology for analyzing related fluorophenols, which would be applied to this compound, typically involves a chirped-pulse Fourier transform microwave spectrometer. furman.edufurman.edu The experimental procedure consists of introducing the sample into a low-pressure vacuum chamber and irradiating it with microwave pulses. furman.edu The resulting rotational transitions are measured to produce a spectrum.

To analyze the spectrum, ab initio quantum chemical calculations are performed to predict the molecule's structure and generate a theoretical rotational spectrum. furman.edu This theoretical spectrum is then fitted to the experimental data, allowing for the precise determination of the molecule's rotational constants (A, B, and C) and, in some cases, centrifugal distortion constants that account for bond stretching during rotation. furman.eduresearchgate.net These rotational constants are inversely proportional to the moments of inertia along the principal axes of the molecule, providing definitive information on its gas-phase conformation and bond parameters.

Table 2: Representative Rotational Constants for a Fluorophenol Derivative

| Parameter | Description | Example Value |

|---|---|---|

| A | Rotational constant about the a-axis | 5625.61 MHz |

| B | Rotational constant about the b-axis | 1454.68 MHz |

| C | Rotational constant about the c-axis | 1156.00 MHz |

Note: The values in this interactive table are based on experimental data for 4-fluorophenol and serve as an illustrative example of the parameters obtained from microwave spectroscopy. furman.edu The small inertia defect confirms the planarity of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis (Applied to related dihalogenohydroxybenzonitriles)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com For aromatic compounds like this compound, the primary chromophore is the substituted benzene ring. The absorption of UV light induces electronic transitions, primarily π → π* transitions within the conjugated π-system of the ring. youtube.comyoutube.com

The hydroxyl (-OH), chloro (-Cl), and fluoro (-F) substituents on the phenol (B47542) ring act as auxochromes. These groups possess non-bonding electron pairs (n electrons) that can be delocalized into the aromatic ring, influencing the energy of the molecular orbitals. youtube.com This delocalization typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene. The electronic spectrum of phenol, for instance, exhibits a maximum absorption (λmax) at approximately 275 nm. docbrown.info

The electronic transitions in this compound are expected to be similar to those observed in other halogenated phenols. The presence of multiple halogen substituents can further modify the absorption profile. The analysis involves identifying the wavelengths of maximum absorbance and assigning them to specific electronic transitions. In addition to the strong π → π* transitions, weaker n → π* transitions, involving the promotion of a lone-pair electron from the oxygen or halogen atoms to an anti-bonding π* orbital, may also be observed. youtube.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 270 - 290 nm | High molar absorptivity (ε > 1,000) |

This interactive table summarizes the primary electronic transitions anticipated for this compound based on the spectroscopic properties of related phenolic compounds.

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 2 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to calculate the geometric and electronic properties of halogenated phenols. nih.govijaemr.com

The study of a molecule's possible three-dimensional arrangements and their corresponding energies is known as conformational analysis. drugdesign.org For 3,5-Dichloro-2-fluorophenol, the primary source of conformational isomerism arises from the orientation of the hydroxyl (-OH) group relative to the adjacent fluorine atom. This leads to two principal planar conformers: a cis form, where the hydroxyl hydrogen is oriented toward the fluorine atom, and a trans form, where it is pointed away.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule. scielo.br In the context of chlorofluorophenols, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the geometry of each conformer. nih.govscielo.br The calculations determine the most stable structure by minimizing the energy with respect to all atomic coordinates. The relative energies of the optimized cis and trans conformers reveal the conformational preference, which is heavily influenced by the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho-fluorine atom. dntb.gov.ua Theoretical studies on related 2-halophenols suggest that the stability of the cis conformer is often attributed to a weak intramolecular hydrogen bond. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comfiveable.me The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (its electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, DFT calculations can predict the energies of these frontier orbitals. The presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted phenol (B47542). This generally leads to increased electrophilicity and decreased nucleophilicity. The HOMO-LUMO gap is a key determinant of electronic transitions and reactivity. From the HOMO and LUMO energies, important quantum chemical descriptors such as chemical potential (μ), global hardness (η), and global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. researchgate.net

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.5 to 6.5 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -3.75 to -4.75 |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.25 to 3.25 |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | 2.1 to 3.2 |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules like halogenated phenols. nih.gov Functionals such as B3LYP combined with Pople-style basis sets (e.g., 6-31+G(d,p) or 6-311++G(2df,2p)) have been shown to provide good agreement with experimental data for phenolic compounds. ijaemr.comresearchgate.net

The calculation first requires an optimized molecular geometry, as vibrational frequencies are computed from the second derivatives of the energy with respect to atomic displacements around this minimum. The output provides a list of vibrational modes and their corresponding frequencies and IR intensities. Due to the neglect of anharmonicity and other systematic errors in the method, calculated harmonic frequencies are often systematically higher than experimental frequencies. researchgate.net To correct for this, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve the correlation with experimental spectra. This allows for a detailed assignment of spectral bands to specific molecular motions, such as O-H stretching, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. nih.gov

| Vibrational Mode | Typical Frequency Range (cm-1) | Description of Motion |

|---|---|---|

| ν(O-H) | 3600 - 3650 | Hydroxyl group stretching |

| ν(C-H) | 3050 - 3150 | Aromatic C-H stretching |

| ν(C=C) | 1400 - 1600 | Aromatic ring stretching |

| δ(O-H) | 1150 - 1250 | In-plane O-H bending |

| ν(C-O) | 1200 - 1300 | C-O stretching |

| ν(C-F) | 1100 - 1200 | C-F stretching |

| ν(C-Cl) | 600 - 800 | C-Cl stretching |

| γ(C-H) | 750 - 900 | Out-of-plane C-H bending |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio—Latin for "from the beginning"—refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org These methods are based solely on fundamental physical constants and provide a systematic pathway to achieving high accuracy. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) approximation. wikipedia.org It treats each electron as moving in the average field of all other electrons, thus neglecting the instantaneous electron-electron repulsion, a phenomenon known as electron correlation. pku.edu.cnscirp.org While HF theory provides a valuable qualitative starting point, this neglect of electron correlation limits its quantitative accuracy. pku.edu.cn

To obtain more accurate results, post-Hartree-Fock methods have been developed. These methods use the HF solution as a reference and add corrections to account for electron correlation. Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common methods to include electron correlation. It often provides significant improvements over HF for molecular geometries and energies. pku.edu.cn

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles (CCSD), and with a perturbative triples correction (CCSD(T)), are considered the "gold standard" in quantum chemistry for their high accuracy. pku.edu.cn They are capable of yielding results that are very close to experimental values, although they are computationally much more demanding than HF or DFT methods.

Studies on related chlorinated phenols have utilized these ab initio methods to investigate their formation, stability, and reactivity, demonstrating their utility for achieving high-accuracy data on reaction energetics. nih.govdominican.edu

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. rsc.orgresearchgate.net For this compound, the most significant intramolecular interaction is the potential hydrogen bond between the hydroxyl proton and the ortho-fluorine atom.

Beyond intramolecular forces, intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and a halogen on another) and halogen bonding (an attractive interaction involving a halogen atom) can dictate how molecules pack in the solid state. d-nb.info Computational analysis helps characterize the nature and strength of these interactions, which are critical for understanding the supramolecular chemistry of halogenated phenols. d-nb.infomdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and the effects of their surrounding environment. ucdavis.edumdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate trajectories that describe how the positions and velocities of particles change over time. ucdavis.edu This methodology allows for the investigation of conformational changes, intermolecular interactions, and the influence of solvents on molecular structure and properties.

For fluorophenols, MD simulations provide critical insights into their behavior in solution. The methodology involves several key steps:

Force Field Selection: A crucial aspect is the choice of a force field, which is a set of parameters and equations that defines the potential energy of the system. ucdavis.edu For fluorophenols, force fields like GROMOS, AMBER, or CHARMM can be employed, often in combination with quantum mechanical (QM) methods (QM/MM simulations) for higher accuracy, particularly for the solute. rsc.org Advanced approaches may also utilize machine-learned, neural network-based representations of the potential energy surface. rsc.org

System Setup: The this compound molecule is placed in a simulation box, typically a periodic cube, which is then filled with solvent molecules, such as water. The size of the system is selected to be large enough to avoid finite size effects. rsc.org

Simulation Protocol: The simulation starts with an energy minimization step to relax any unfavorable atomic clashes. This is followed by an equilibration phase, where the system is brought to the desired temperature and pressure (e.g., NVT or NPT ensemble). Finally, a production run is performed for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and dynamic events of interest. ucdavis.edursc.org

Solvent Effects: The presence of a solvent like water can dramatically alter the properties and behavior of this compound. MD simulations are particularly well-suited to probe these effects at a molecular level. nih.gov Key solvent effects that can be studied include:

Hydrogen Bonding: Simulations can characterize the hydrogen bonding network between the phenolic hydroxyl group and surrounding water molecules. The strength, lifetime, and geometry of these hydrogen bonds are critical for understanding the compound's solubility and reactivity. Studies on related compounds like 4-fluorophenol have used MD to analyze the structural dynamics and hydrogen bonding in detail. rsc.org

Hydration Shell Structure: MD can reveal the structure of the water molecules in the immediate vicinity of the solute (the hydration shell). The radial distribution function, which describes the probability of finding a solvent atom at a certain distance from a solute atom, is a common tool for this analysis. nih.gov

Conformational Changes: The solvent can influence the preferred conformation of the molecule. While the aromatic ring of this compound is rigid, the orientation of the hydroxyl group can be affected by the solvent environment.

Dynamic Properties: Simulations can calculate dynamic properties such as diffusion coefficients and rotational correlation times, providing a picture of how the molecule moves and tumbles within the solvent.

Advanced simulation techniques, such as combining MD with infrared spectroscopy calculations, can further validate and interpret experimental findings by reproducing vibrational spectra in different environments. rsc.org

| Simulation Parameter | Typical Value/Method for Fluorophenols | Purpose |

| Force Field | GROMOS, AMBER, CHARMM, Neural Network PES | Describes interatomic and intermolecular interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the properties of the solvent molecules. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) | Controls the thermodynamic conditions of the simulation. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant molecular motions. |

| Analysis Methods | Radial Distribution Functions, Hydrogen Bond Analysis, Power Spectra | Extracts structural and dynamic information from trajectories. |

Mechanistic Studies and Reaction Pathway Modeling via Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the reaction mechanisms of chemical degradation. For compounds like this compound, theoretical modeling can predict potential degradation pathways, identify transient intermediates, and calculate reaction energetics, offering insights that are often difficult to obtain experimentally. purdue.edu These studies are frequently applied to understand the environmental fate of halogenated phenols. rsc.orgnih.gov

The degradation of dichlorophenols, such as the widely studied 2,4-dichlorophenol (2,4-DCP), often proceeds through complex, multi-step reaction pathways. rsc.orgnih.gov Computational modeling of these processes typically involves quantum chemical methods, such as Density Functional Theory (DFT). nih.gov

Methodology for Reaction Pathway Modeling:

Reactant and Product Optimization: The geometries of the starting material (this compound), potential reactive species (e.g., hydroxyl radicals, •OH), intermediates, and final products are optimized to find their lowest energy structures. nih.gov

Transition State Search: For each proposed reaction step, a transition state (TS) structure is located. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Methods like the BHandHLYP or MPW1K DFT implementations have shown reasonable accuracy for TS properties. nih.gov

Reaction Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products.

Application to Degradation of this compound: Based on studies of related chlorinated phenols, several degradation pathways can be computationally investigated for this compound:

Hydroxyl Radical (•OH) Attack: In advanced oxidation processes, •OH radicals are the primary reactive species. researchgate.net Computational models can explore the different sites on the this compound molecule where •OH can attack. This includes addition to the aromatic ring or abstraction of the hydrogen atom from the hydroxyl group. nih.govmdpi.com The activation barriers for each pathway can be calculated to predict the most likely route of initial attack.

Reductive Dechlorination: In anaerobic environments or in the presence of specific catalysts like sulfidated nanoscale zero-valent iron (S-nZVI), reductive dechlorination can occur. rsc.org Computational models can simulate the electron transfer process and the subsequent cleavage of the carbon-chlorine bonds.

Oligomerization: Under certain conditions, phenolic radicals can couple to form dimers and higher oligomers. nih.gov The thermodynamics and kinetics of these coupling reactions can be modeled.

By comparing the calculated activation energies for different competing pathways, a comprehensive degradation mechanism can be proposed. mdpi.com For instance, studies on the degradation of 2,4-DCP have identified intermediates arising from dechlorination, hydroxylation, and ring-opening, all of which can be modeled using computational chemistry. rsc.org

| Computational Method | Application in Reaction Modeling | Information Obtained |

| Density Functional Theory (DFT) | Geometry Optimization, Transition State Search | Molecular structures, activation energies, reaction enthalpies. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of chemical bonds and non-covalent interactions. |

| Intrinsic Reaction Coordinate (IRC) | Pathway Confirmation | Verifies the connection between reactants, transition state, and products. |

| Solvation Models (e.g., PCM) | Account for Solvent Effects | More accurate energies and reaction barriers in solution. |

Development of Quantitative Structure-Activity Relationships (QSAR) for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, such as toxicity or environmental fate. tandfonline.comecetoc.org For halogenated phenols, which are a class of important environmental pollutants, QSAR models are widely used to predict their toxicity and assess potential risks without extensive experimental testing. tandfonline.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. tandfonline.com A QSAR model is developed by first calculating a set of molecular descriptors for a series of related compounds (a training set) with known activities. Then, a mathematical equation is derived that relates these descriptors to the observed activity.

Methodology for QSAR Model Development:

Data Set Collection: A dataset of halogenated phenols with experimentally measured activity (e.g., toxicity to a specific organism like Tetrahymena pyriformis) is compiled. tandfonline.comresearchgate.net This set is typically divided into a training set for model building and a test set for external validation. tandfonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

1D/2D Descriptors: Based on the chemical formula or 2D structure (e.g., molecular weight, atom counts, topological indices).

3D Descriptors: Derived from the 3D conformation of the molecule (e.g., steric and electrostatic fields in CoMFA). tandfonline.comscientific.net

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.netresearchgate.net

Physicochemical Descriptors: Such as the octanol-water partition coefficient (logP), which describes hydrophobicity. researchgate.net

Model Building: Statistical methods are used to build the model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netresearchgate.net

Model Validation: The model's robustness and predictive power are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set. tandfonline.comresearchgate.net

Application to Halogenated Phenols: For halogenated phenols, QSAR studies have shown that toxicity is often correlated with descriptors related to hydrophobicity, electronic properties, and hydrogen bonding capacity. tandfonline.com

Hydrophobicity (logP): A key descriptor, as it governs the ability of the phenol to partition into biological membranes. tandfonline.com

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Steric and Field Descriptors: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields to explain how the shape and charge distribution of the molecule influence its interaction with a biological target. scientific.net

A compound like this compound would be included in such a QSAR model by calculating its specific molecular descriptors. The validated model could then be used to predict its toxicity, contributing to its environmental risk assessment. nih.gov

| Descriptor Type | Example Descriptor | Relevance to Halogenated Phenol Toxicity |

| Physicochemical | Octanol-Water Partition Coefficient (logP) | Governs transport and partitioning into biological membranes. tandfonline.com |

| Quantum Chemical | Energy of HOMO (E-HOMO) | Relates to the molecule's ability to donate electrons. researchgate.net |

| Quantum Chemical | Dipole Moment | Influences polar interactions with biological targets. researchgate.net |

| 3D-QSAR Field | Steric and Electrostatic Fields (CoMFA) | Describes the 3D shape and charge distribution affecting receptor binding. tandfonline.comscientific.net |

| Topological | Connectivity Indices | Encodes information about molecular branching and size. |

Applications of 3,5 Dichloro 2 Fluorophenol in Advanced Chemical Synthesis and Materials Science

Strategic Use as a Key Intermediate in Organic Synthesis

3,5-Dichloro-2-fluorophenol is a halogenated aromatic compound that has found a niche but critical role as a key intermediate in the landscape of organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenolic ring, imparts specific reactivity and properties that are strategically exploited in the construction of more complex molecules. While its applications are not as broadly documented as some other halogenated phenols, its utility in certain specialized areas is significant.

Precursor in the Synthesis of Therapeutically Relevant Molecules

The most prominent and well-documented application of this compound is as a crucial building block in the synthesis of the investigational drug Resmetirom (MGL-3196). Resmetirom is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist developed for the treatment of non-alcoholic steatohepatitis (NASH) and associated metabolic disorders.

The synthesis of Resmetirom involves the coupling of a substituted pyridazinone core with a dichlorinated phenolic component, for which this compound serves as a direct or indirect precursor. In a representative synthetic route, the phenolic oxygen of a derivative of this compound engages in a nucleophilic aromatic substitution or etherification reaction to form a diaryl ether linkage, which is a central structural motif of the final drug molecule. The presence of the chlorine and fluorine atoms on the phenolic ring is critical for modulating the electronic properties and biological activity of Resmetirom, contributing to its high selectivity for the THR-β receptor.

The table below outlines the key reactants and the resulting intermediate in a crucial step of the Resmetirom synthesis, highlighting the role of the this compound moiety.

| Reactant 1 | Reactant 2 | Product (Key Intermediate) |

| Substituted Pyridazinone | Derivative of this compound | Diaryl ether intermediate for Resmetirom |

Building Block for Agrochemicals and Biocides

While halogenated phenols, in general, are widely used as precursors for a variety of agrochemicals, including herbicides, fungicides, and insecticides, specific examples detailing the use of this compound in the synthesis of commercial or developmental agrochemicals are not extensively reported in publicly available scientific literature. The introduction of chlorine and fluorine atoms into agrochemical structures is a common strategy to enhance their efficacy, metabolic stability, and spectrum of activity. Therefore, based on the chemical functionalities present in this compound, it can be considered a potential building block for novel agrochemicals. Its reactive phenolic hydroxyl group allows for the formation of ethers and esters, which are common linkages in many active agrochemical compounds.

Component in the Development of Specialty Chemicals and Advanced Materials

The application of this compound in the synthesis of specialty chemicals and advanced materials is an area with theoretical potential, though specific industrial applications are not widely documented. Halogenated phenols are known to be used as monomers in the production of high-performance polymers, such as poly(arylene ether)s, which are valued for their thermal stability and chemical resistance. The di-chloro substitution on the aromatic ring of this compound could potentially be exploited in polymerization reactions. Furthermore, the presence of fluorine could impart desirable properties such as hydrophobicity and low dielectric constant to the resulting materials. However, concrete examples of polymers or other advanced materials synthesized from this specific monomer are not readily found in the current body of scientific and patent literature.

Catalytic and Stoichiometric Reactions Enabled by this compound

The reactivity of this compound is primarily dictated by its phenolic hydroxyl group and the halogen substituents on the aromatic ring. The hydroxyl group can participate in a range of classical phenolic reactions, including:

Etherification: The formation of aryl ethers through Williamson ether synthesis or other related methods is a key reaction, as exemplified in the synthesis of Resmetirom. This typically involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile.

Esterification: Reaction with carboxylic acids or their derivatives can yield the corresponding phenyl esters.

Nucleophilic Aromatic Substitution: While the fluorine and chlorine atoms are generally unreactive towards nucleophilic substitution under standard conditions, their presence influences the reactivity of the aromatic ring and the pKa of the phenolic proton.

The specific substitution pattern of this compound can also influence the regioselectivity of further electrophilic aromatic substitution reactions, although this is less commonly exploited in its known applications.

Design and Synthesis of Functional Materials Incorporating this compound Motifs

The incorporation of this compound motifs into functional materials is a speculative area with limited published research. In theory, the unique electronic and steric properties conferred by its substitution pattern could be harnessed in the design of materials with specific functions. For example, the high electronegativity of the halogen atoms could be utilized in the design of electron-deficient aromatic systems for applications in organic electronics. The rigidity of the aromatic core could be beneficial in the construction of ordered materials such as liquid crystals or porous organic frameworks. However, the realization of such materials remains a subject for future research, as there are currently no significant reports of functional materials that specifically incorporate the this compound unit.

Environmental Transformation and Remediation Studies of 3,5 Dichloro 2 Fluorophenol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as chemical reactions and photolysis. For halogenated phenols, these pathways are critical, particularly in environments with low microbial activity or where the compounds are resistant to biological attack.

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize a wide range of organic pollutants. youtube.com These processes are considered highly effective for degrading recalcitrant compounds like chlorophenols. atlantis-press.com Common AOPs include Fenton and photo-Fenton reactions, ozonation, and UV irradiation in combination with oxidants like hydrogen peroxide (H₂O₂). atlantis-press.comnih.gov

Table 1: Efficacy of Advanced Oxidation Processes on 2,4-Dichlorophenol (as a proxy)

| AOP Method | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| UV Photolysis | Laboratory scale | Less efficient than other AOPs | nih.gov |

| UV/H₂O₂ | Laboratory scale | Effective degradation | nih.gov |

| Fenton | Acidic pH, Fe(II) catalyst, H₂O₂ | High degradation rates | nih.gov |

| Photo-Fenton | Acidic pH, Fe(II) catalyst, H₂O₂, UV irradiation | 100% DCP removal in 60 mins | nih.gov |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For chlorinated aromatic compounds, hydrolysis involves the nucleophilic substitution of a chlorine atom with a hydroxyl group. This process is generally slow for chlorophenols under typical environmental conditions (ambient temperature and neutral pH). The rate of hydrolysis is influenced by the number and position of chlorine atoms on the aromatic ring. While specific kinetic data for 3,5-Dichloro-2-fluorophenol is unavailable, the stability of the aryl-halide bond suggests that its hydrolysis in natural waters would be a very slow degradation pathway.

Biotransformation and Biodegradation by Microbial Communities

Biotransformation is the chemical alteration of a substance by a living organism. For many organic pollutants, microbial biodegradation is the primary mechanism of removal from the environment. Bacteria and fungi have evolved diverse metabolic pathways to break down and utilize chlorinated phenols as sources of carbon and energy. researchgate.net

The degradation of chlorophenols by microorganisms can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct pathways.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of chlorophenols is typically hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. nih.govnih.gov This reaction introduces a second hydroxyl group, forming a substituted catechol. nih.govnih.gov For this compound, this would likely result in the formation of a dichlorofluorocatechol. This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, which can proceed via either an ortho- or meta-cleavage pathway, breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways. nih.govresearchgate.net

Anaerobic Degradation: In anaerobic environments, the primary degradation mechanism for highly chlorinated phenols is reductive dechlorination. nih.govkoreascience.kr This process involves the sequential removal of chlorine atoms from the aromatic ring, with a hydrogen atom taking their place. epa.gov Studies on dichlorophenols in anaerobic sludge have shown that isomers with chlorine atoms in the ortho position are often dechlorinated first. nih.govepa.gov However, some isomers, such as 3,4- and 3,5-dichlorophenol, have been found to be persistent under anaerobic conditions in unacclimated sludge, suggesting that the substitution pattern is a critical factor in biodegradability. nih.govkoreascience.kroregonstate.edu It is plausible that this compound could also exhibit persistence under certain anaerobic conditions, with degradation potentially requiring specialized, acclimated microbial consortia. nih.gov

A variety of enzymes are responsible for the degradation of chlorophenols. In aerobic bacteria, monooxygenases and dioxygenases are crucial for the initial hydroxylation and subsequent ring fission, respectively. researchgate.net

Other enzymes, such as those from white-rot fungi, also play a significant role. These fungi secrete powerful, non-specific extracellular enzymes like laccases , manganese peroxidases (MnP) , and lignin peroxidases (LiP) . biorxiv.org These enzymes generate highly reactive free radicals that can attack a wide range of pollutants, including chlorophenols. biorxiv.org Laccases, in particular, have received attention for their ability to degrade chlorophenols without the need for co-factors like H₂O₂. nih.gov The effectiveness of laccase-catalyzed degradation depends on the substitution pattern of the chlorophenol. nih.gov

Heme dehaloperoxidases , found in marine annelids, are another class of enzymes capable of catalyzing the degradation of chlorinated phenols. dtic.mil These enzymes show potential for use in bioremediation strategies. dtic.mil

The metabolites formed during the degradation of this compound depend on the specific pathway.

Anaerobic Pathway: Reductive dechlorination would lead to a series of less-halogenated intermediates. Potential metabolites could include 3-chloro-2-fluorophenol , 5-chloro-2-fluorophenol , and various isomers of dichlorophenol and monochlorophenol as the fluorine and chlorine atoms are sequentially removed.

Aerobic Pathway: The initial metabolite would likely be a dichlorofluorocatechol . Subsequent ring cleavage would produce aliphatic intermediates such as chloromuconic acids , which are further metabolized. nih.gov

Fungal/Enzymatic Pathway: Degradation by enzymes like laccases often involves polymerization, leading to the formation of insoluble polymeric products.

Studies on analogous compounds provide further clues. For example, the anaerobic biotransformation of a fungal metabolite, 2,3,5,6-tetrachloro-4-methoxyphenol, by Desulfitobacterium sp. was found to produce 2,3,5-trichlorophenol, demonstrating that microbial activity can transform one complex halogenated compound into another persistent chlorophenol. nih.gov Similarly, the degradation of 2,4-DCP using Fe/Ni nanoparticles resulted in the formation of 2-chlorophenol, 4-chlorophenol, and finally phenol (B47542). mdpi.com

Table 2: Potential Degradation Metabolites of this compound

| Degradation Pathway | Key Process | Potential Intermediate Metabolites |

|---|---|---|

| Anaerobic | Reductive Dechlorination/Defluorination | Monochloro-fluorophenols, Dichlorophenols, Monochlorophenols, Fluorophenols, Phenol |

| Aerobic | Hydroxylation & Ring Cleavage | Dichlorofluorocatechols, Chloromuconic acids |

| Fungal (e.g., Laccase) | Radical-mediated Oxidation/Polymerization | Quinones, Polymeric products |

Environmental Persistence and Bioavailability Considerations

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. For halogenated phenols, persistence generally increases with the number of halogen substituents on the phenol ring. As a di-halogenated phenol, this compound is expected to be moderately persistent in the environment. Its persistence is influenced by several factors including microbial degradation, photodegradation, and hydrolysis.

Microbial Degradation: The primary mechanism for the breakdown of chlorophenols in the environment is microbial degradation. The rate of this degradation is dependent on the specific microorganisms present, as well as environmental conditions such as temperature, pH, and the availability of nutrients and oxygen. Generally, the half-life of chlorophenols in the environment can be short, often less than a month, and once the source of contamination is removed, their levels can decrease rapidly due to bacterial breakdown.

Photodegradation: In aquatic environments, photodegradation can be a significant transformation pathway for phenolic compounds. Sunlight can induce the breakdown of these chemicals. The efficiency of this process is influenced by water clarity, depth, and the presence of other substances that can absorb light.

Hydrolysis: Hydrolysis, the reaction with water, is not typically a major degradation pathway for chlorophenols under normal environmental pH conditions.

The bioavailability of this compound, which is the extent to which it can be taken up by living organisms, is a critical factor in its potential to cause harm. Several environmental factors influence its bioavailability:

Soil and Sediment Composition: In soil and sediment, organic matter content is a key determinant of bioavailability. Halogenated phenols tend to adsorb to organic particles, which can reduce their availability in the water phase for uptake by organisms.

pH: The pH of the surrounding medium (water or soil) is a crucial factor. Phenols are weak acids and can exist in either a neutral (protonated) or an ionic (deprotonated) form. The neutral form is generally more lipid-soluble and therefore more readily absorbed by organisms. As the pH increases above the pKa of the phenol, it will increasingly exist in its ionic form, which is less bioavailable.

Bioconcentration: The tendency of a chemical to accumulate in an organism from the surrounding environment is known as bioconcentration. For chlorophenols, the potential for bioconcentration generally increases with the degree of chlorination. Dichlorophenols are considered to have a low to moderate potential for bioconcentration in aquatic organisms. waterquality.gov.au

Interactive Table: Factors Influencing the Environmental Persistence and Bioavailability of Halogenated Phenols

| Factor | Influence on Persistence | Influence on Bioavailability |

| Microbial Activity | High activity decreases persistence. | Indirectly affects by reducing the amount available. |

| Sunlight Exposure | Increases photodegradation, decreasing persistence. | Not a direct influence. |

| Soil Organic Matter | Can increase persistence by adsorption. | Decreases bioavailability by sequestering the compound. |

| Environmental pH | Affects the chemical form and degradation rates. | Lower pH can increase the bioavailability of the neutral form. |

| Temperature | Higher temperatures generally increase degradation rates. | Can influence metabolic rates and uptake in organisms. |

Ecocompatibility Assessment Methodologies for Halogenated Phenols

Assessing the ecocompatibility of halogenated phenols like this compound involves evaluating their potential to cause adverse effects in ecosystems. This is typically achieved through a series of standardized ecotoxicity tests on a range of organisms representing different trophic levels.